molecular formula C20H17ClF3N3OS B460759 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 626227-74-5

3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B460759
CAS No.: 626227-74-5
M. Wt: 439.9g/mol
InChI Key: AXOWNVOADGXIHH-UHFFFAOYSA-N
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Description

3-Amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused thiophene-quinoline core, a trifluoromethyl group at position 4, and a 5-chloro-2-methylphenyl carboxamide substituent. Its structural uniqueness lies in the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the chloro-methylphenyl moiety, which may influence target binding and selectivity.

Properties

IUPAC Name

3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3OS/c1-9-6-7-10(21)8-13(9)26-18(28)17-16(25)14-15(20(22,23)24)11-4-2-3-5-12(11)27-19(14)29-17/h6-8H,2-5,25H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOWNVOADGXIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research has shown that derivatives of thienoquinoline compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, compounds similar to the target compound demonstrated zones of inhibition against gram-positive and gram-negative bacteria, indicating their potential use in treating bacterial infections .

Anticancer Properties

The thienoquinoline scaffold has been investigated for its anticancer properties. Some derivatives have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against various cancer types .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several thienoquinoline derivatives and evaluated their biological activities. The synthesized compounds were tested against several bacterial strains and exhibited varying degrees of antimicrobial activity. The most potent compounds had minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer efficacy of thienoquinoline derivatives. The study reported that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. The results indicated that these compounds could be developed into effective anticancer drugs with further optimization .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. Modifications to the thienoquinoline core and substituents can significantly influence biological activity. For example:

  • Chlorine Substituents : Enhance antibacterial properties.
  • Trifluoromethyl Groups : Improve lipophilicity and cellular uptake.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group often enhances binding affinity and selectivity towards these targets, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous thienoquinoline carboxamides, focusing on substituent variations, biological activities, and physicochemical properties. Key analogs are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 4) N-Aryl Substituent Biological Activity Molecular Weight Key Reference
Target Compound CF₃ 5-chloro-2-methylphenyl Not explicitly reported (potential anticancer/antimicrobial) 451.97
3-Amino-N-(4-chlorophenyl)-4-phenyl-...quinoline-2-carboxamide (KuSaSch105) Phenyl 4-chlorophenyl Antiplasmodial (IC₅₀: 0.8 μM) 451.90
3-Amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuryl)-...carboxamide 5-Methylfuryl 3-chloro-4-methylphenyl Antimicrobial (moderate activity) 451.97
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-...carboxamide 5-Oxo 3-chloro-2-methylphenyl Anticancer (IC₅₀: 1.2 μM in ovarian cancer) 429.89
3-Amino-N-(2,4-difluorophenyl)-6-ethyl-...carboxamide Ethyl 2,4-difluorophenyl Not reported 403.44
3-Amino-N-(p-tolyl)-4-(trifluoromethyl)-...carboxamide CF₃ 4-methylphenyl Not reported 405.40

Structural Variations and Pharmacological Impact

  • Trifluoromethyl (CF₃) vs. Phenyl/Furyl/Oxo Groups :
    The CF₃ group in the target compound enhances electron-withdrawing effects and lipophilicity compared to phenyl (KuSaSch105) or furyl groups . This may improve membrane permeability and target binding in hydrophobic pockets.
  • 5-Oxo Modification: The 5-oxo derivative (IC₅₀: 1.2 μM) demonstrates higher cytotoxicity in ovarian cancer cells than non-oxo analogs, suggesting that ketone groups enhance pro-apoptotic effects .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration, while furyl or oxo groups may reduce it .
  • Solubility : Methoxy or polar substituents (e.g., in 2,4-dimethoxyphenyl analogs) improve aqueous solubility compared to halogenated derivatives .

Biological Activity

3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 626227-74-5) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer properties, and potential mechanisms of action.

  • Molecular Formula : C20H17ClF3N3OS
  • Molecular Weight : 439.88 g/mol
  • Structure : The compound features a thienoquinoline core, which is known for its pharmacological relevance.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance:

  • In vitro studies have shown that it has effective activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported range from 15.62 to 250 µg/mL depending on the bacterial strain tested .
  • A comparative study highlighted that derivatives of thienoquinoline compounds generally possess enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

The compound's anticancer potential has also been investigated:

  • In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
  • A study reported that modifications in the thienoquinoline structure significantly enhance cytotoxicity against cancer cells, suggesting that structural optimization can lead to more potent anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Interaction with DNA : Some studies suggest that it can intercalate into DNA strands, disrupting replication processes in rapidly dividing cells.

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • A study conducted by Aydin et al. demonstrated its ability to inhibit the growth of multidrug-resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
  • Another investigation reported that structural analogs displayed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .

Data Table: Summary of Biological Activities

PropertyActivity LevelReference
AntibacterialMIC 15.62 - 250 µg/mL
AnticancerInduces apoptosis
MechanismEnzyme inhibition

Q & A

Basic Question: What are the established synthetic routes for this compound, and how is its purity validated?

Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. For example, a thienoquinoline core is functionalized via nucleophilic substitution or cyclocondensation with chloro- and trifluoromethyl-containing precursors. A key step includes hydrolyzing intermediates (e.g., ethyl esters) to carboxylic acids, followed by coupling with substituted anilines under carbodiimide-mediated conditions .
Purity Validation:

  • Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
  • Spectroscopy: 1^1H/13^13C NMR for structural confirmation; IR to verify amide bond formation (~1650–1700 cm1^{-1}).
  • Elemental Analysis: Confirmation of C, H, N, S, and Cl content within ±0.4% theoretical values .

Basic Question: How is cytotoxicity assessed for this compound in cancer cell lines?

Answer:
Cytotoxicity is evaluated using standardized assays:

  • Cell Lines: Ovarian (SK-OV-3, OVCAR-3) or other cancer cell lines cultured in DMEM + 10% FBS at 37°C/5% CO2_2 .
  • Assay Protocol:
    • Cells seeded in 96-well plates (5,000 cells/well).
    • Compound dissolved in DMSO (final conc. ≤0.1% v/v) and serially diluted.
    • Incubation for 48–72 hours.
    • Viability measured via MTT or resazurin reduction.
  • IC50_{50} Calculation: Nonlinear regression analysis (e.g., GraphPad Prism) with ≥3 independent replicates .

Advanced Question: How can synthetic yields be optimized when low yields occur during the final coupling step?

Answer:
Low yields in amide coupling may arise from steric hindrance or poor nucleophilicity of the aniline group. Strategies include:

  • Activating Agents: Replace standard EDCl/HOBt with PyBOP or HATU for improved coupling efficiency.
  • Solvent Optimization: Use polar aprotic solvents (DMF or DCM) with controlled moisture levels.
  • Temperature Control: Conduct reactions under inert atmosphere at 0–4°C to minimize side reactions.
  • Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate → DCM/methanol) .

Advanced Question: How to resolve contradictions in cytotoxicity data between different cell lines?

Answer:
Discrepancies may stem from cell-specific metabolic or genetic factors:

  • Mechanistic Profiling: Compare apoptosis markers (e.g., caspase-3 activation via flow cytometry) and cell cycle arrest (PI staining) across lines .
  • Metabolomic Analysis: Use LC-MS to identify differential metabolite flux (e.g., ATP/NAD+ levels) linked to compound sensitivity.
  • Receptor Expression: Validate target expression (e.g., kinase or GPCR profiles) via qPCR or Western blot .

Advanced Question: What methodologies are recommended for assessing metabolic stability in vitro?

Answer:

  • Liver Microsomal Assay:
    • Incubate compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) + NADPH.
    • Aliquot samples at 0, 15, 30, 60 minutes.
    • Quench with acetonitrile; analyze via LC-MS/MS.
  • Half-Life Calculation: Use first-order decay kinetics.
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent probes .

Advanced Question: How to address unexpected hematotoxicity in preclinical studies?

Answer:
If hematotoxicity (e.g., reduced RBC counts) is observed:

  • Dose Escalation Studies: Determine NOAEL (no-observed-adverse-effect-level) in rodent models.
  • Mechanistic Investigation:
    • Perform comet assays for DNA damage.
    • Measure oxidative stress markers (MDA, GSH/GSSG ratios).
  • Structural Analog Comparison: Test derivatives (e.g., replacing trifluoromethyl with furyl groups) to isolate toxicophores .

Advanced Question: How to design experiments for elucidating the compound’s mechanism of action?

Answer:

  • Target Identification:
    • Affinity Chromatography: Immobilize compound on Sepharose beads; pull down binding proteins for MS identification.
    • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler).
  • Pathway Analysis:
    • RNA-seq to identify differentially expressed genes post-treatment.
    • Phosphoproteomics (TiO2_2 enrichment) to map signaling perturbations .

Basic Question: What safety precautions are critical during handling?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .

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